Pentachloro(2,3-dibromopropoxy)benzene

Description

Overview of Halogenated Organic Compounds in Environmental Chemistry Research

Halogenated organic compounds (HOCs) are a large class of chemicals characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon structure. miljodirektoratet.no These compounds have seen widespread use over the past century in a vast number of industrial, agricultural, and commercial applications, including as pesticides, solvents, and flame retardants. miljodirektoratet.nopinpools.com Their chemical stability and inertness, properties that make them effective for their intended uses, also contribute to their persistence in the environment. nih.gov This persistence, combined with their potential for bioaccumulation in food chains and toxicity, has led to their classification as significant environmental pollutants. miljodirektoratet.nonih.gov The widespread presence of HOCs in air, water, soil, and biological tissues is a subject of ongoing global research and regulatory concern. miljodirektoratet.nopinpools.comrivm.nl

Classification and Significance of Brominated Flame Retardants in Contemporary Research

Among the diverse family of HOCs, brominated flame retardants (BFRs) are organobromine compounds specifically designed to inhibit or slow the spread of fire. chemwhat.id They are added to a wide array of consumer and industrial products, including plastics, textiles, and electronic equipment, to meet fire safety standards. chemwhat.idpinpools.com BFRs are broadly classified based on their chemical structure into groups such as polybrominated diphenyl ethers (PBDEs), polybrominated biphenyls (PBBs), hexabromocyclododecanes (HBCDDs), and tetrabromobisphenol A (TBBPA). chemwhat.idchemicalbook.com Their significance in contemporary research stems from their effectiveness in fire prevention on one hand, and their environmental and health implications on the other. pinpools.com Many "legacy" BFRs, like certain PBDEs and HBCD, are now known to be persistent, bioaccumulative, and toxic, leading to restrictions or bans on their use in many parts of the world. chemicalbook.comcdc.gov

Historical Trajectories and Current Research Imperatives for Novel Brominated Flame Retardants

The history of BFRs began with the commercialization of compounds like PentaBDE in the 1950s. chemwhat.id As evidence of the environmental persistence and potential toxicity of these traditional BFRs mounted, regulatory actions prompted a shift in the chemical industry. canada.ca This led to the phasing out of legacy BFRs and the development and introduction of "novel brominated flame retardants" (NBFRs) as alternatives. cdc.govcanada.ca

The imperative for current research is now twofold. Firstly, scientists continue to monitor the declining environmental levels of legacy BFRs. Secondly, and more urgently, research is focused on identifying and characterizing the environmental fate, occurrence, and potential risks of these NBFRs. canada.ca Many of these novel compounds were introduced into the market without extensive study of their long-term environmental behavior, creating a critical need for scientific investigation to avoid repeating the environmental problems caused by their predecessors. canada.ca

Contextualization of Pentachloro(2,3-dibromopropoxy)benzene as a Research Subject

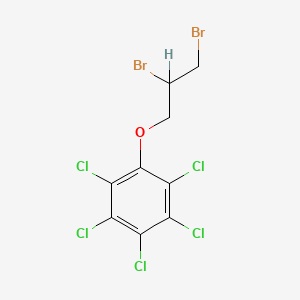

This compound is a synthetic organic compound that, by its structure, belongs to the class of halogenated organic compounds and is considered a novel or emerging flame retardant. Its chemical structure features a benzene (B151609) ring substituted with five chlorine atoms and a 2,3-dibromopropoxy group. This mixed halogenation (containing both chlorine and bromine) is a characteristic of some modern flame retardants.

As a research subject, this compound is significant primarily because it is a data-poor compound of potential concern. It has been identified in environmental screening programs as a substance with the potential for persistence and bioaccumulation. For instance, a report by the Dutch National Institute for Public Health and the Environment (RIVM) included this compound in a screening of substances for potential PBT (Persistent, Bioaccumulative, and Toxic) properties. rivm.nl This highlights the need for further investigation into its environmental occurrence, fate, and potential effects. Currently, detailed research findings on its specific properties and environmental levels are scarce in publicly accessible scientific literature.

Chemical Profile and Comparative Data

Given the limited specific research on this compound, a detailed profile is presented below based on available database information. To provide context, its properties are compared with a structurally related and more extensively studied flame retardant, 2,4,6-Tribromophenoxy-allyl ether (ATE), which also features a brominated alkoxy group on a benzene ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 2,3,4,5,6-Pentachloro-1-(2,3-dibromopropoxy)benzene |

| CAS Number | 42115-16-2 pinpools.comrivm.nlchemwhat.id |

| Molecular Formula | C₉H₅Br₂Cl₅O chemwhat.idchemicalbook.com |

| Molecular Weight | 466.21 g/mol chemwhat.id |

| EC Number | 255-659-9 pinpools.comchemwhat.id |

Table 2: Comparative Physicochemical Properties and Environmental Data This table compares the known data for this compound with the more thoroughly researched compound Allyl 2,4,6-tribromophenyl (B11824935) ether (ATE) to provide context on properties typical for this class of compound. It is important to note that much of the data for the target compound is not available.

| Property | This compound | Allyl 2,4,6-tribromophenyl ether (ATE) (for comparison) |

| Water Solubility | Data not available | Very low empirical and modeled solubility |

| Vapor Pressure | Data not available | Low predicted vapor pressure |

| Log Kow (Octanol-Water Partition Coeff.) | Data not available | High experimental and predicted log Kow |

| Environmental Fate | Expected to be persistent and bioaccumulative rivm.nl | Expected to reside predominantly in soil and sediment; short atmospheric half-life |

| Known Transformation Products | Data not available | 3-(2,4,6-tribromophenoxy)propane-1,2-diol; 2,4,6-tribromophenol |

Structure

3D Structure

Properties

CAS No. |

42115-16-2 |

|---|---|

Molecular Formula |

C9H5Br2Cl5O |

Molecular Weight |

466.2 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3-dibromopropoxy)benzene |

InChI |

InChI=1S/C9H5Br2Cl5O/c10-1-3(11)2-17-9-7(15)5(13)4(12)6(14)8(9)16/h3H,1-2H2 |

InChI Key |

ICFSXGHJHAOHRV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CBr)Br)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations of Pentachloro 2,3 Dibromopropoxy Benzene

Established Methodologies for Bromination and Etherification in Organic Synthesis

The construction of Pentachloro(2,3-dibromopropoxy)benzene necessitates the formation of an ether linkage and the introduction of bromine atoms. Both etherification and bromination are fundamental transformations in organic synthesis with well-established methodologies.

Bromination Reactions:

Halogenation reactions involve the replacement of hydrogen atoms with halogen atoms in an organic compound. mt.com The reactivity of halogens follows the order: fluorine > chlorine > bromine > iodine. mt.com Bromination can be achieved through several pathways depending on the substrate:

Electrophilic Aromatic Substitution: For aromatic compounds, electrophilic bromination is a common method. mt.com This typically requires a Lewis acid catalyst, such as AlCl₃ or AlBr₃, to increase the electrophilicity of bromine. mt.com

Free Radical Halogenation: Saturated hydrocarbons can be halogenated via a free radical mechanism. mt.com

Addition to Unsaturated Compounds: Alkenes and alkynes undergo addition reactions with bromine. mt.com For instance, unsaturated compounds like alkenes can be dibrominated using N-bromosuccinimide (NBS) and lithium bromide in THF at room temperature. organic-chemistry.org

Other Brominating Agents: A variety of reagents have been developed for bromination to enhance selectivity and safety compared to using elemental bromine. rsc.org These include N-bromosuccinimide (NBS), which can serve as a source of electrophilic or radical bromine depending on the reaction conditions. acsgcipr.org Other systems, such as ammonium (B1175870) bromide with an oxidant like Oxone, offer mild conditions for the bromination of activated aromatic compounds. organic-chemistry.org

Etherification Reactions:

Etherification is the process of forming an ether group (R-O-R'). Several key methods are widely employed:

Williamson Ether Synthesis: This classic method, discovered in 1850, involves the reaction of an alkoxide ion with a primary alkyl halide via an S\N2 mechanism. numberanalytics.comnumberanalytics.commasterorganicchemistry.com The reaction is highly versatile but is generally limited to primary alkyl halides to avoid elimination side reactions. numberanalytics.commasterorganicchemistry.com

Acid-Catalyzed Etherification: This method is suitable for the synthesis of symmetrical ethers from alcohols. numberanalytics.com

Reductive Etherification: This approach involves the reaction of an aldehyde or ketone with an alcohol in the presence of a reducing agent and a catalyst. researchgate.net

Transition Metal-Catalyzed Etherification: Catalysts based on palladium or copper can facilitate etherification reactions under specific conditions. numberanalytics.com

Hypothetical Synthetic Routes for this compound

Given the structure of this compound, its synthesis can be envisioned through several hypothetical pathways, primarily differing in the order of the key bond-forming steps.

Routes involving Pentachlorobenzene (B41901) Precursors

A logical starting point for the synthesis is pentachlorobenzene. The challenge then becomes the introduction of the 2,3-dibromopropoxy side chain.

One possible route would involve the initial formation of pentachlorophenol (B1679276) from pentachlorobenzene, which can then undergo etherification. The subsequent bromination of the propenoxy side chain would yield the final product.

Route A: Etherification followed by Bromination

Nucleophilic Aromatic Substitution: Pentachlorobenzene could potentially react with a source of hydroxide, such as sodium hydroxide, under forcing conditions to yield pentachlorophenol. However, the high degree of chlorination makes nucleophilic substitution difficult. A more common laboratory and industrial synthesis of pentachlorophenol starts from the exhaustive chlorination of phenol (B47542) or polychlorophenols.

Williamson Ether Synthesis: The resulting pentachlorophenoxide, formed by treating pentachlorophenol with a base like sodium hydride, could then react with an allyl halide (e.g., allyl bromide) to form pentachloro(allyloxy)benzene.

Bromination of the Alkene: The final step would be the bromination of the allyl group. This can be readily achieved by the addition of bromine (Br₂) across the double bond to give the desired this compound.

Strategies for Introducing the Dibromopropoxy Moiety

An alternative strategy involves preparing the 2,3-dibromopropoxy unit first, and then attaching it to the pentachlorophenyl ring.

Route B: Pre-formation of the Side Chain

Preparation of 2,3-Dibromopropanol: Allyl alcohol can be brominated to produce 2,3-dibromopropanol.

Etherification: The 2,3-dibromopropanol can then be used to form the ether linkage. This could be attempted via a Williamson ether synthesis by first converting the alcohol to an alkoxide and reacting it with pentachlorobenzene. However, the reactivity of pentachlorobenzene to nucleophilic substitution is low. A more plausible approach would be to use pentachlorophenol as the starting aromatic compound and react it with a derivative of 2,3-dibromopropanol, such as 2,3-dibromopropyl tosylate, under Williamson ether synthesis conditions.

Industrial Chemical Synthesis Considerations for Halogenated Compounds

The industrial production of halogenated compounds is a significant sector of the chemical industry, with applications ranging from pharmaceuticals and agrochemicals to polymers and flame retardants. mt.comslideshare.net However, the synthesis of these compounds presents several challenges:

Reactivity and Safety: Elemental halogens like chlorine and bromine are highly reactive, toxic, and corrosive. rsc.org Their use on an industrial scale requires specialized equipment and stringent safety protocols to control exothermic reactions and prevent accidental release. researchgate.net

Selectivity: Achieving high regioselectivity in halogenation reactions can be difficult, often leading to mixtures of products that require costly separation processes. nih.gov

Waste Generation: Many traditional halogenation methods generate significant amounts of waste, including hydrogen halides and other byproducts. jalsnet.com

To address these issues, continuous flow chemistry and microreactor technology are increasingly being adopted for halogenation processes. researchgate.net These technologies offer better control over reaction parameters, enhanced safety, and can improve selectivity. researchgate.net

Atom Economy and Green Chemistry Principles in Halogenated Organic Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comlabdepotinc.comorganic-chemistry.org Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.orgnumberanalytics.comwikipedia.org

In the context of synthesizing a molecule like this compound, several green chemistry principles are particularly relevant:

Atom Economy: Addition reactions, such as the bromination of an alkene, are inherently more atom-economical than substitution reactions, where a leaving group is displaced. nih.gov Therefore, a synthetic route that utilizes an addition reaction to introduce the bromine atoms would be preferable from an atom economy perspective.

Use of Safer Reagents: Research focuses on developing less hazardous alternatives to elemental halogens. rsc.org The use of reagents like N-bromosuccinimide or catalytic systems can improve the safety profile of the synthesis. acsgcipr.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can often be recycled. acs.org For instance, developing catalytic methods for the etherification step would be a greener approach.

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts is a core tenet of green chemistry. organic-chemistry.org This can be achieved through the careful selection of reagents and reaction conditions to maximize selectivity.

The environmental persistence of highly halogenated compounds is also a significant concern. labdepotinc.com Therefore, the design of such molecules should ideally consider their entire life cycle, including their potential for degradation in the environment. rroij.com

Environmental Dynamics and Transformation of Pentachloro 2,3 Dibromopropoxy Benzene

Environmental Occurrence and Distribution Research

Research into the environmental presence of Pentachloro(2,3-dibromopropoxy)benzene is limited. However, its structural characteristics as a halogenated ether, likely used as a flame retardant, suggest it would follow distribution patterns similar to other compounds in this class. Brominated flame retardants are known to be used in a wide array of products, including electronics, building materials, and textiles. miljodirektoratet.no The release of these chemicals into the environment can occur during manufacturing, use, and disposal of these products.

Atmospheric Transport and Deposition Research

Halogenated ethers can be persistent in the atmosphere, with some having atmospheric lifetimes of several years. wikipedia.orgwikiwand.com This stability allows for long-range atmospheric transport, far from their original sources. For instance, halogenated anesthetic gases like isoflurane (B1672236) and desflurane (B1195063) have been detected in the global atmosphere. nih.gov While the volatility of this compound is not well-documented, its semi-volatile nature, typical of many brominated flame retardants, would allow it to be transported adsorbed to atmospheric particles. This atmospheric persistence and transport contribute to the widespread, low-level presence of these compounds in the environment.

Aquatic and Sediment Compartmentalization Studies

Once in aquatic systems, the high hydrophobicity and low water solubility expected of a compound like this compound would cause it to partition from the water column into sediment. This behavior is observed with other brominated flame retardants. For example, Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-DBPE), a structurally related flame retardant, has a very low water solubility and a high octanol-water partition coefficient (log Pow), indicating a strong tendency to adsorb to organic matter in sediment. miljodirektoratet.no This sequestration in sediments can lead to long-term contamination reservoirs.

Terrestrial Distribution and Soil Interaction Research

In terrestrial environments, halogenated compounds tend to persist due to their resistance to breakdown by soil bacteria. ncert.nic.in The strong lipophilicity of compounds like this compound suggests a high potential for binding to the organic fraction of soils. This strong adsorption limits its mobility in the soil column, reducing the likelihood of groundwater contamination but leading to persistent contamination of the topsoil. Over time, this can result in accumulation in soil-dwelling organisms and potential entry into terrestrial food chains.

Environmental Fate Processes of Halogenated Ethers

The environmental fate of halogenated ethers is largely determined by their resistance to degradation. The carbon-halogen and ether bonds are generally stable, making these compounds recalcitrant. mdpi.com

Photodegradation Mechanisms and Product Identification

Photodegradation is a potential transformation pathway for halogenated compounds in the environment. Studies on other halogenated substances show that dehalogenation is a primary photodegradation mechanism. nih.gov For example, the photodegradation of brominated and iodinated disinfection by-products is more rapid than that of their chlorinated counterparts. nih.gov Research on the photocatalytic degradation of halogenated anesthetics using titanium dioxide (TiO2) has shown that these compounds can be broken down, with degradation efficiencies exceeding 98%. mdpi.comresearchgate.net The degradation of isoflurane, for instance, can lead to the formation of products such as pentafluoropropanol (B8783277) and chlorodifluoroacetaldehyde. mdpi.com It is plausible that this compound could undergo similar UV-mediated degradation, leading to the cleavage of the carbon-bromine and carbon-chlorine bonds.

Table 1: Photocatalytic Degradation of Selected Halogenated Ethers This table presents data for analogous compounds to illustrate potential degradation rates.

| Compound | Initial Concentration (mg/m³) | Degradation Efficiency | Time (minutes) |

|---|---|---|---|

| Halothane | 1296 | ~99.9% | 35 |

| Isoflurane | 911 | 99.8% | 20 |

| Sevoflurane | 847 | >98% | 10 |

Source: Data adapted from a study on photocatalytic degradation of anesthetic gases. mdpi.comresearchgate.net

Biodegradation Pathways and Microbial Involvement

The biodegradation of halogenated organic compounds is often a slow process. nih.gov Microorganisms have, however, evolved various enzymes and pathways to break down these synthetic chemicals. nih.gov For halogenated ethers, both aerobic and anaerobic degradation pathways have been studied.

Under aerobic conditions, some bacterial strains, such as Sphingomonas sp. and Pseudomonas fluorescens, have demonstrated the ability to degrade halogenated diphenyl ethers. mdpi.com The degradation often proceeds through co-metabolism, where the microbe degrades the compound but does not use it as a primary energy source. mdpi.com The initial step in the aerobic degradation of ethers often involves the cleavage of the ether bond.

Anaerobic biodegradation, particularly through reductive dehalogenation, is a significant pathway for highly halogenated compounds. Methanogenic consortia have been shown to be capable of nearly complete dehalogenation of some polyhalogenated compounds. nih.gov Fungi, with their non-specific enzymes like lignin (B12514952) peroxidases, can also transform chlorinated compounds. nih.gov Given its structure, this compound would likely be subject to slow anaerobic dehalogenation in environments such as contaminated sediments.

Table 2: Microbial Strains Involved in Halogenated Ether Biodegradation This table lists microorganisms known to degrade similar classes of compounds.

| Microorganism | Degraded Compound Type | Degradation Condition |

|---|---|---|

| Pseudomonas fluorescens | 4-Chlorodiphenyl ether | Co-metabolic (Aerobic) |

| Sphingomonas sp. | Brominated diphenyl ethers | Aerobic |

| Methanogenic Consortia | Polyhalogenated congeners | Anaerobic |

| Fungi (with lignin peroxidases) | Chlorinated dibenzofurans and dibenzo-p-dioxins | Aerobic |

Source: Information synthesized from studies on microbial degradation of halogenated ethers. mdpi.comnih.gov

Thermal Degradation and Pyrolytic Transformations

There is no specific research detailing the thermal degradation or pyrolytic transformations of this compound.

In general, the thermal treatment of mixed halogenated organic compounds, such as those containing both chlorine and bromine, can lead to the formation of a complex mixture of degradation products. dioxin20xx.org Studies on other chlorinated and brominated flame retardants indicate that combustion can result in the partial or incomplete mineralization of the halogens. dioxin20xx.org For instance, research on the combustion of various chlorine- and bromine-containing flame retardants has shown that a significant percentage of the halogens can remain in organic form even at high temperatures. dioxin20xx.org The C-Br bond is generally weaker than the C-Cl bond, suggesting that bromine may be cleaved from the molecule at lower temperatures than chlorine. dioxin20xx.org However, without specific studies on this compound, its precise degradation pathways and the identity of its thermal transformation products remain unknown.

Persistence Assessment and Characterization in Environmental Systems

Specific data on the environmental persistence of this compound, such as its half-life in soil, water, or air, is not available in the reviewed literature.

Halogenated aromatic compounds as a class are known for their persistence in the environment. nih.govmsdvetmanual.com The presence of multiple halogen atoms on an aromatic ring, as is the case with the pentachloro- portion of this molecule, generally increases resistance to microbial degradation and other natural attenuation processes. nih.govnih.gov The persistence of such compounds is a key characteristic of many persistent organic pollutants (POPs). nih.govnih.gov For example, pentachlorobenzene (B41901) is classified as a POP under the Stockholm Convention due to its persistence and other hazardous properties. nih.gov Given its structure, it is plausible that this compound would also exhibit a high degree of environmental persistence, but empirical data is required for a definitive assessment.

Bioaccumulation and Biomagnification Potential in Ecological Research

There are no specific studies on the bioaccumulation or biomagnification of this compound in any organism or ecosystem.

The potential for a chemical to bioaccumulate is often related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (Log Kow). Highly halogenated aromatic compounds are typically lipophilic and tend to accumulate in the fatty tissues of organisms. msdvetmanual.comresearchgate.net This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. researchgate.net Many brominated and chlorinated flame retardants have been shown to be bioaccumulative. nih.govakleg.gov However, without experimental data on the Log Kow of this compound and field studies of its presence in biota, its bioaccumulation and biomagnification potential cannot be characterized.

Advanced Analytical Methodologies for Pentachloro 2,3 Dibromopropoxy Benzene

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of Pentachloro(2,3-dibromopropoxy)benzene in diverse and complex matrices, such as water, soil, sediment, and biological tissues, is critically dependent on the efficiency of the sample preparation and extraction steps. The primary goal is to isolate the target analyte from interfering matrix components while achieving high recovery rates. Given the lipophilic nature of many brominated flame retardants, the techniques employed are designed to effectively extract these compounds from various sample types. mdpi.com

For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are conventional and widely used methods. nih.gov More recent microextraction techniques, including solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), have gained prominence as they minimize solvent consumption and can be more environmentally friendly. nih.gov

Solid samples, such as sediment, soil, and biological tissues, typically require more rigorous extraction methods. Traditional techniques like Soxhlet extraction and solid-liquid extraction (SLE) are effective but can be time-consuming and solvent-intensive. nih.gov Modern instrumental techniques such as pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) offer significant advantages, including reduced extraction times, lower solvent usage, and potential for automation. mdpi.comnih.gov The choice of solvent is critical; mixtures of nonpolar and polar solvents, like n-hexane/acetone (B3395972) or n-hexane/dichloromethane, are frequently used to efficiently extract BFRs from solid matrices. nih.gov For wet sediment, the addition of a water-miscible solvent like acetone is often necessary to improve the penetration of the extraction solvent into the sample matrix. nih.gov

Table 1: Extraction Techniques for this compound in Various Matrices This is an interactive table. You can sort and filter the data.

| Extraction Technique | Common Abbreviation | Applicable Matrices | Key Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction | LLE | Water | Simple, well-established |

| Solid-Phase Extraction | SPE | Water, Liquid Samples | High selectivity, reduced solvent use |

| Solid-Phase Microextraction | SPME | Water, Air | Solvent-free, simple, integrates sampling and extraction |

| Pressurized Liquid Extraction | PLE / ASE | Soil, Sediment, Sludge, Biota | Fast, automated, low solvent consumption |

| Microwave-Assisted Extraction | MAE | Soil, Sediment, Biota | Rapid heating, reduced extraction time |

| Ultrasound-Assisted Extraction | UAE | Soil, Sediment, Biota | Simple equipment, effective for solid matrices |

| Soxhlet Extraction | SE | Soil, Sediment, Biota | Exhaustive extraction, well-established |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds before detection. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used technique for the analysis of a broad range of BFRs. For a semi-volatile compound like this compound, GC provides high-resolution separation. Typically, a nonpolar or medium-polarity capillary column (e.g., DB-5ms) is used for the separation of halogenated compounds.

The instrumental conditions, such as the injector temperature and oven temperature program, must be carefully optimized to ensure efficient volatilization without thermal degradation. For sensitive detection, electron capture negative ionization (ECNI) is often preferred over electron ionization (EI) for highly brominated compounds, as it can provide significantly lower detection limits. nih.gov However, ECNI can sometimes lead to the formation of only bromide ions (m/z 79 and 81), which reduces selectivity. nih.gov

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), serves as a valuable alternative to GC, particularly for BFRs that are thermally labile or have high molecular weights. For this compound, which contains a potentially thermally sensitive ether linkage and dibromopropyl group, LC can prevent on-column degradation.

Reversed-phase HPLC with a C18 column is a common approach for separating hydrophobic compounds. The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. A significant advantage of LC is its ability to perform enantioselective analysis. The structure of this compound contains a chiral carbon in the 2,3-dibromopropoxy group, meaning it can exist as different enantiomers. Chiral stationary phases (CSPs), such as those based on modified cellulose (B213188) derivatives, can be used in HPLC systems to separate these enantiomers, which is crucial for stereospecific environmental and toxicological studies. nih.gov

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is the definitive technique for the identification and quantification of this compound due to its high selectivity and sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is indispensable for confirming the elemental composition of an analyte, which is a critical step in identifying unknown compounds or confirming the presence of a target compound in a complex matrix. diva-portal.org For this compound, HRMS can distinguish its molecular ion from other co-eluting compounds that may have the same nominal mass but a different elemental formula. This is particularly important in environmental analysis where samples can contain a multitude of contaminants. thermofisher.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinct signature that aids in identification when analyzed by HRMS.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and for enhancing selectivity and sensitivity in quantitative analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.

For brominated flame retardants, a common fragmentation pathway involves the sequential or simultaneous loss of bromine atoms. thermofisher.com For instance, a characteristic fragment ion for many polybrominated diphenyl ethers (PBDEs) is [M-2Br]⁺. thermofisher.com Similar fragmentation behavior would be expected for this compound, with potential cleavages occurring at the ether bond and loss of bromine atoms from the propoxy chain. Analysis using different ionization techniques, such as atmospheric pressure chemical ionization (APCI), may be employed to control the degree of fragmentation and preserve the molecular ion. acs.org By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, MS/MS can achieve very low detection limits and minimize matrix interferences.

Table 2: Key Mass Spectrometric Parameters for BFR Analysis This is an interactive table. You can sort and filter the data.

| Parameter | Technique | Application for this compound |

|---|---|---|

| Ionization Mode | EI, ECNI, APCI | ECNI for high sensitivity; EI for library matching; APCI for LC-MS. nih.govnih.govacs.org |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Quadrupole for routine monitoring; TOF for high mass accuracy. acs.org |

| Accurate Mass | High-Resolution MS (HRMS) | Confirms elemental formula (C₁₅H₉Br₂Cl₅O). |

| Fragmentation | Tandem MS (MS/MS) | Structural elucidation via analysis of characteristic fragment ions (e.g., loss of Br, Cl, or side-chain cleavage). |

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) stands as a definitive method for the accurate quantification of organic micropollutants, including halogenated compounds like this compound. This technique is considered a primary ratio method, offering high precision and accuracy by mitigating matrix effects and variations in sample preparation and instrument response. The principle of IDMS involves spiking a sample with a known amount of an isotopically labeled analogue of the target analyte. This labeled compound serves as an internal standard that behaves almost identically to the native analyte throughout extraction, cleanup, and analysis.

For the quantitative analysis of this compound, a synthesized, stable isotopically labeled version, such as ¹³C₁₂-Pentachloro(2,3-dibromopropoxy)benzene, would be the ideal internal standard. The use of ¹³C-labeled standards is a common practice in the analysis of similar compounds like polybrominated diphenyl ethers (PBDEs). nih.govacs.org The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard.

Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently employed technique for such analyses. nih.govacs.org Due to the high degree of halogenation in this compound, electron capture negative ionization (ECNI) is a particularly suitable ionization source, offering high sensitivity for electrophilic compounds. nih.govacs.org Alternatively, electron impact (EI) ionization can be used. acs.org High-resolution mass spectrometry (HRMS) is often preferred over low-resolution MS to enhance selectivity and further reduce potential interferences from the sample matrix. chrom-china.com

The analytical procedure would involve the following key steps:

Spiking: A known quantity of the ¹³C-labeled internal standard is added to the environmental sample (e.g., sediment, water, biota) at the beginning of the extraction process.

Extraction and Cleanup: The sample undergoes extraction (e.g., accelerated solvent extraction) and a multi-step cleanup process, often using silica (B1680970) gel or Florisil chromatography, to remove interfering co-extractives. chrom-china.com

Instrumental Analysis: The purified extract is injected into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of both the native and the labeled this compound.

Quantification: The concentration of the native analyte is calculated using the response factor, which is the ratio of the signal intensities of the native and labeled compounds.

To illustrate the principle, a hypothetical data table for a GC-MS analysis using isotope dilution is presented below.

| Parameter | Native Compound | Isotopically Labeled Standard |

| Compound Name | This compound | ¹³C₁₂-Pentachloro(2,3-dibromopropoxy)benzene |

| Molecular Formula | C₉H₅Br₂Cl₅O | ¹³C₆³C₆H₅Br₂Cl₅O |

| Monitored Ions (m/z) | e.g., [M-Br]⁻, characteristic fragments | e.g., [M+12-Br]⁻, corresponding labeled fragments |

| Retention Time (min) | Matched | Matched |

| Response Factor | \multicolumn{2}{c | }{Calculated from calibration standards} |

This table is illustrative and the specific ions monitored would be determined through initial experiments to identify the most abundant and characteristic fragments.

Identification of Environmental Transformation Products through Advanced Analytics

This compound, when released into the environment, is likely to undergo various transformation processes, including biotic and abiotic degradation. These processes can lead to the formation of new chemical entities, some of which may have their own toxicological profiles. The degradation pathways for similar brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), often involve debromination, hydroxylation, and cleavage of ether bonds. digitellinc.comnih.gov These reactions can be initiated by factors like microbial activity or photolysis. digitellinc.comnih.govresearchgate.net

Advanced analytical techniques are crucial for the identification and structural elucidation of these unknown transformation products. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for this purpose. LC-HRMS is especially valuable for analyzing more polar and thermally labile transformation products that may not be suitable for GC analysis. nih.gov

The general workflow for identifying transformation products includes:

Exposure Studies: Controlled laboratory experiments are conducted where this compound is exposed to relevant environmental conditions (e.g., microbial cultures, UV light).

Sample Analysis: Samples are analyzed over time using LC-HRMS or GC-HRMS. The high mass accuracy of HRMS allows for the determination of elemental compositions for both parent and potential transformation product ions.

Data Processing: Sophisticated software is used to screen the data for potential metabolites by searching for predicted transformations (e.g., loss of Br, addition of O) and for unknown peaks that appear over the course of the experiment.

Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments are performed to fragment the ions of potential transformation products. The resulting fragmentation patterns provide structural information that helps in identifying the unknown compounds.

Based on the known degradation of other brominated flame retardants, several potential transformation products of this compound can be hypothesized.

| Potential Transformation Product | Precursor Compound | Likely Transformation Pathway |

| Monobromo-pentachloropropoxybenzene | This compound | Reductive debromination |

| Pentachlorophenol (B1679276) | This compound | Cleavage of the ether linkage |

| Hydroxylated this compound | This compound | Oxidative hydroxylation |

| Pentachloro(bromopropoxy)benzene | This compound | Reductive debromination |

The identification of these transformation products is essential for a comprehensive understanding of the environmental risk associated with this compound.

Theoretical and Computational Chemical Investigations of Pentachloro 2,3 Dibromopropoxy Benzene

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are indispensable for elucidating the fundamental electronic properties of molecules, which in turn govern their chemical reactivity and interaction with their surroundings. For complex halogenated compounds like "Pentachloro(2,3-dibromopropoxy)benzene," these methods provide a molecular-level understanding that is often difficult to obtain through empirical means alone.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure of halogenated aromatic compounds. rsc.orgacs.orgnih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

For "this compound," DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP often used in conjunction with basis sets that can adequately describe the heavy bromine and chlorine atoms, such as 6-31G* or larger. nih.govchemrxiv.org The inclusion of dispersion corrections is also important for accurately modeling non-covalent interactions, which can be significant in these systems. nih.gov

DFT calculations can also provide insights into the molecule's reactivity. For instance, the calculation of electrostatic potential maps can identify regions of positive and negative charge on the molecular surface, indicating potential sites for electrophilic or nucleophilic attack. chemrxiv.org Furthermore, DFT can be used to model reaction pathways, such as the degradation of the molecule through processes like photodebromination or oxidation by hydroxyl radicals. acs.orgacs.org Studies on related polybrominated diphenyl ethers (PBDEs) have successfully used DFT to probe the kinetics and mechanisms of their atmospheric photooxidation. acs.org

Table 1: Illustrative DFT-Calculated Properties for a Halogenated Aromatic Compound

| Property | Description | Hypothetical Value for this compound |

| Total Energy | The total electronic energy of the molecule in its ground state. | -X Hartrees |

| Dipole Moment | A measure of the overall polarity of the molecule. | Y Debye |

| Ionization Potential | The energy required to remove an electron from the molecule. | Z eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | W eV |

Note: The values in this table are for illustrative purposes and would need to be calculated using specific DFT methods.

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the distribution and energy of electrons in molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. nih.govmdpi.com

For "this compound," the HOMO is likely to be located on the electron-rich pentachlorophenyl ring, while the LUMO may be associated with the dibromopropoxy side chain, particularly the C-Br bonds which can act as electron acceptors. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and its ability to participate in electronic transitions. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

Frontier orbital analysis can be used to predict the most likely sites for chemical reactions. For example, electrophilic attacks are likely to occur at locations where the HOMO has a high density, while nucleophilic attacks will target regions with a high LUMO density. This analysis is particularly relevant for understanding the degradation pathways of "this compound" in the environment. Studies on similar halogenated compounds have shown that the substitution of heavier halogen atoms can lower the LUMO level, potentially increasing chemical reactivity. mdpi.com

Molecular Dynamics Simulations for Environmental Interactions

While quantum chemical methods provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, interactions with solvent molecules, and partitioning between different environmental compartments. youtube.comdiva-portal.org

For "this compound," MD simulations can be used to investigate its behavior in aqueous environments and its interactions with organic matter and biological membranes. By simulating the molecule in a box of water molecules, researchers can study its hydration and the entropic and enthalpic contributions to its solubility. youtube.com

Furthermore, MD simulations are valuable for understanding how "this compound" might interact with and permeate biological membranes. By constructing a model lipid bilayer, simulations can track the molecule's movement and orientation as it approaches and crosses the membrane. rsc.org This information is crucial for assessing its potential for bioaccumulation. The choice of force field, such as the Generalized Amber Force Field (GAFF), is critical for accurately representing the interactions of the halogenated compound. youtube.com

Predictive Modeling of Environmental Fate and Transport Parameters

Given the vast number of chemicals in commerce and the environment, experimental determination of the environmental fate and transport properties for every compound is impractical. Predictive models, particularly Quantitative Structure-Property Relationships (QSPRs), play a vital role in estimating these parameters based on molecular structure. nih.govnih.gov

QSPR models establish mathematical relationships between a molecule's structural or physicochemical properties (descriptors) and a specific property of interest, such as its partitioning behavior between different environmental phases. nih.govnih.govsigmaaldrich.com For "this compound," QSPR models can be used to estimate key partitioning coefficients that govern its environmental distribution.

One of the most important partitioning coefficients is the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity and is strongly correlated with its potential for bioaccumulation. nih.govnih.gov QSPR models for Kow often use descriptors such as molecular weight, molecular volume, surface area, and various electronic parameters derived from quantum chemical calculations. nih.govnih.gov For halogenated compounds, the number and type of halogen atoms are also critical descriptors. nih.gov

Another important parameter is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes the tendency of a chemical to sorb to organic matter in soil and sediment. QSPR models for Koc are essential for predicting the mobility of "this compound" in terrestrial and aquatic systems.

Table 2: Examples of Descriptors Used in QSPR Models for Environmental Partitioning

| Descriptor Category | Examples | Relevance to this compound |

| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the molecule's interaction with its surroundings and its ability to fit into biological or environmental matrices. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Reflects the molecule's polarity and reactivity, influencing its interactions with polar and nonpolar media. |

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic properties that are often correlated with partitioning behavior. |

Assessing the persistence (P) and bioaccumulation (B) potential of a chemical is a cornerstone of environmental risk assessment. Scoring models, often based on QSPR principles, are used to categorize chemicals based on their likely P and B characteristics.

Persistence is related to a chemical's resistance to degradation in the environment. For "this compound," its persistence will be influenced by its susceptibility to abiotic degradation processes like photolysis and hydrolysis, as well as biotic degradation by microorganisms. Predictive models for persistence often consider factors such as the presence of functional groups that are susceptible to hydrolysis or microbial attack. The high degree of halogenation in "this compound" likely contributes to its persistence.

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. nih.govuw.edunih.govacs.orgresearchgate.net The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in water, is a key metric for assessing bioaccumulation potential. nih.govbioone.org QSPR models for BCF often use the octanol-water partition coefficient (Kow) as a primary descriptor, as hydrophobic compounds tend to partition into the fatty tissues of organisms. bioone.org However, for highly hydrophobic compounds, other factors such as molecular size and the potential for metabolism can also influence bioaccumulation. nih.gov

Mechanistic Studies of Degradation Pathways via Computational Chemistry

The degradation of this compound can theoretically proceed through several pathways, including photodecomposition, reductive dehalogenation, and oxidative degradation. Computational studies on analogous molecules, such as polybrominated diphenyl ethers (PBDEs) and other halogenated aromatics, provide a framework for understanding the likely mechanistic steps. nih.govnih.gov

Photochemical Degradation:

Photodegradation is a primary abiotic degradation pathway for many halogenated aromatic compounds in the environment. nih.gov Computational studies using time-dependent DFT (TD-DFT) on PBDEs have shown that the absorption of ultraviolet (UV) radiation can promote the molecule to an excited state. nih.gov This excitation, often a π–σ* transition, can lead to the cleavage of the carbon-halogen bond. nih.gov For this compound, the C-Br bonds are generally weaker than the C-Cl bonds and are therefore more susceptible to photolytic cleavage. nih.gov

Computational models can predict the excitation energies and the subsequent bond dissociation energies in the excited state. The position of the halogen substituents on the aromatic ring significantly influences the electronic properties and the susceptibility to photodegradation. nih.gov For instance, the debromination pathways of PBDEs have been shown to be dependent on the specific bromine substitution pattern. researchgate.net A similar dependency would be expected for the dehalogenation of the pentachlorophenyl moiety of this compound.

Reductive Dehalogenation:

Under anaerobic conditions, reductive dehalogenation is a significant degradation pathway for halogenated aromatic compounds. nih.gov This process involves the replacement of a halogen atom with a hydrogen atom. nih.gov Computational studies have investigated the mechanisms of reductive dehalogenation, often implicating nucleophilic aromatic substitution (SNAr). researchgate.netacs.org In this mechanism, a nucleophile, such as a hydride ion (H⁻), attacks the aromatic ring, leading to the formation of an anionic intermediate and subsequent expulsion of a halide ion. researchgate.netacs.org

DFT calculations can be used to determine the activation barriers for the addition of a nucleophile to different positions on the pentachlorophenyl ring. The calculations would likely show that the positions ortho and para to the ether linkage are activated towards nucleophilic attack. Furthermore, the relative ease of removal of bromine versus chlorine can be computationally assessed by comparing the activation energies for the cleavage of C-Br and C-Cl bonds.

Oxidative Degradation:

In the atmosphere and in aerobic environments, oxidative degradation initiated by radicals such as the hydroxyl radical (•OH) is a key transformation process. acs.org Computational studies on halogenated ethers have elucidated the mechanisms of their reaction with •OH. acs.org The reaction typically proceeds via H-atom abstraction from the aliphatic chain or addition of the •OH radical to the aromatic ring.

For this compound, H-atom abstraction from the dibromopropoxy group would lead to the formation of a carbon-centered radical. The subsequent reactions with molecular oxygen (O₂) would result in the formation of peroxy and alkoxy radicals, which can then undergo further decomposition, potentially leading to the cleavage of the ether bond and the formation of pentachlorophenol (B1679276) and brominated aldehydes or ketones. acs.org

The table below presents theoretical bond dissociation energies (BDEs) for representative C-X bonds in compounds structurally analogous to this compound, illustrating the relative bond strengths.

| Bond Type | Representative Compound | Bond Dissociation Energy (kcal/mol) |

| C-Br (aliphatic) | 1,2-Dibromoethane | ~70 |

| C-Cl (aromatic) | Chlorobenzene (B131634) | ~95 |

| C-Br (aromatic) | Bromobenzene | ~81 |

| C-O (ether) | Diethyl ether | ~85 |

Computational modeling of the reaction pathways with •OH can provide detailed energetic profiles, including the transition state energies and reaction enthalpies for each elementary step. This allows for the determination of the most favorable degradation pathway and the identification of potential persistent or toxic transformation products.

Research on Environmental Control and Remediation Strategies for Halogenated Compounds

Bioremediation Approaches for Persistent Halogenated Organic Pollutants

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. For halogenated compounds, this often involves the cleavage of carbon-halogen bonds, a critical step in reducing their toxicity and persistence.

Microbial dehalogenation is a key process in the bioremediation of halogenated organic pollutants. It can occur under both anaerobic and aerobic conditions. Anaerobic microorganisms, for instance, can utilize halogenated compounds as electron acceptors in a process known as organohalide respiration.

Research on compounds structurally related to "Pentachloro(2,3-dibromopropoxy)benzene," such as polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), has demonstrated the potential of microbial dehalogenation. For example, Dehalococcoides mccartyi strain MB has been shown to reductively dehalogenate penta-BDEs and PCBs. acs.org In one study, this strain debrominated 86.6 ± 7.4% of penta-BDEs to di- and tetra-BDEs within just five days. acs.org Similarly, anaerobic bacteria like Sulfurospirillum multivorans and Dehalococcoides species have demonstrated the ability to debrominate deca-BDE and an octa-BDE mixture. acs.org

Under aerobic conditions, bacteria that degrade PCBs have also been found to be effective against PBDEs. ucanr.edu For instance, Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 were capable of degrading mono- through penta-BDEs. ucanr.edu The extent of degradation varied with the degree of bromination, with over 90% of mono- and di-BDEs being degraded, while 10% to 45% of penta-BDEs were degraded over a three-day period. ucanr.edu

Table 1: Microbial Dehalogenation of Structurally Similar Compounds

| Microorganism | Compound(s) Degraded | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Dehalococcoides mccartyi strain MB | Penta-BDEs, PCBs | Anaerobic | Debrominated 86.6 ± 7.4% of penta-BDEs to di- and tetra-BDEs in 5 days. | acs.org |

| Sulfurospirillum multivorans, Dehalococcoides spp. | Deca-BDE, Octa-BDE mixture | Anaerobic | Demonstrated debromination of highly brominated BDEs. | acs.org |

| Rhodococcus jostii RHA1, Burkholderia xenovorans LB400 | Mono- through Penta-BDEs | Aerobic | Degraded >90% of mono- and di-BDEs and 10-45% of penta-BDEs in 3 days. | ucanr.edu |

The enzymatic machinery of microorganisms is at the heart of bioremediation. Dehalogenases are a key class of enzymes that catalyze the removal of halogen substituents from organic compounds. nih.gov These enzymes can function through various mechanisms, including oxidative and reductive pathways.

Dioxygenases and monooxygenases are crucial in the oxidative dehalogenation of halogenated aromatic compounds. nih.gov They incorporate oxygen atoms into the aromatic ring, leading to the formation of hydroxylated intermediates that are more susceptible to ring cleavage. nih.gov For instance, the degradation of chlorobenzene (B131634) by Ralstonia pickettii strain L2 involves two hydroxylation steps to produce a catecholic product. nih.gov

Reductive dehalogenases, on the other hand, are central to anaerobic dehalogenation. These enzymes catalyze the removal of a halogen atom and its replacement with a hydrogen atom. nih.gov This process is particularly important for highly halogenated compounds. Studies have shown that co-metabolic dehalogenation, where the degradation of the target compound is facilitated by the presence of another substrate, can be an effective strategy. frontiersin.org

Table 2: Enzymes Involved in Halogenated Compound Transformation

| Enzyme Class | Reaction Type | Mechanism | Relevance to Halogenated Compounds | Reference |

|---|---|---|---|---|

| Dioxygenases | Oxidative Dehalogenation | Incorporation of two hydroxyl groups into the aromatic ring. | Initiates the breakdown of halogenated benzenes. | nih.gov |

| Monooxygenases | Oxidative Dehalogenation | Incorporation of one hydroxyl group, often with halide elimination. | Increases the hydrophilicity and biodegradability of the compound. | nih.gov |

| Reductive Dehalogenases | Reductive Dehalogenation | Replacement of a halogen atom with a hydrogen atom. | Crucial for the degradation of highly halogenated compounds under anaerobic conditions. | nih.gov |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are considered highly effective for the degradation of persistent organic pollutants that are difficult to treat with conventional methods. globethesis.comnih.gov

AOPs can be generated through various methods, including ozonation, Fenton and photo-Fenton reactions, and UV/hydrogen peroxide systems. researchgate.netnih.gov These methods produce highly reactive oxygen species that can non-selectively degrade a wide range of organic contaminants. researchgate.net For halogenated pollutants, AOPs can lead to the cleavage of the aromatic ring and the release of halide ions. However, a critical aspect to manage during AOP treatment of halogenated compounds is the potential formation of halogenated oxidation byproducts. nih.gov The principal halogenating agent is often hypohalous acid/hypohalite (HOX/XO-), and its control is crucial to minimize the formation of these undesirable byproducts. nih.gov

Electrochemical advanced oxidation processes (EAOPs) have also emerged as a promising technology, offering high treatment efficiency for recalcitrant pollutants. mdpi.com

Table 3: Overview of Advanced Oxidation Processes for Halogenated Pollutants

| AOP Method | Primary Oxidant | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Ozonation | Ozone (O3), Hydroxyl Radicals (•OH) | Effective for a wide range of pollutants. | Potential for bromate (B103136) formation in bromide-containing waters. | researchgate.net |

| Fenton/Photo-Fenton | Hydroxyl Radicals (•OH) | High reaction rates. | Requires acidic pH and management of iron sludge. | nih.gov |

| UV/H2O2 | Hydroxyl Radicals (•OH) | No sludge production. | UV absorbance of the water can affect efficiency. | mdpi.com |

| Electrochemical AOPs | Hydroxyl Radicals (•OH), other reactive species | High efficiency, no need for chemical addition. | Energy consumption and electrode stability. | mdpi.com |

Sorbent Technologies for Environmental Containment

Sorbent technologies offer a method for the containment of halogenated compounds, preventing their migration in the environment. These technologies utilize materials with a high affinity for specific pollutants, effectively trapping them.

Activated carbon is a widely used sorbent due to its high surface area and porous structure, which allows for the effective adsorption of a broad range of organic compounds. For halogenated solvents, sorption is often related to the hydrophobicity of the compound. researchgate.net

Promoted activated aluminas and other specialized oxides are also effective for trapping halide contaminants. sorbtech.com These fixed-bed sorbents are a proven technology for removing chloride and fluoride (B91410) compounds from various process streams. sorbtech.com Organo-montmorillonite, a modified clay, has shown potential for the adsorption of bromate from aqueous solutions. researchgate.net

The selection of an appropriate sorbent depends on the specific characteristics of the contaminant and the environmental matrix.

Table 4: Sorbent Materials for Halogenated Compound Containment

| Sorbent Material | Target Pollutants | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Activated Carbon | Broad range of organic compounds, including chlorinated solvents. | Adsorption | High surface area, porous structure. | researchgate.net |

| Promoted Activated Alumina | Chloride and fluoride compounds. | Adsorption | Effective in fixed-bed systems. | sorbtech.com |

| Organo-montmorillonite | Bromate | Adsorption | Modified clay with enhanced affinity for specific anions. | researchgate.net |

Waste Management and Recycling Research Perspectives

The management of waste containing halogenated organic compounds is a significant environmental challenge. Research in this area is focused on developing sustainable practices that minimize environmental release and promote a circular economy.

For halogenated polymers, chemical recycling through processes like pyrolysis is a versatile approach. acs.org Pyrolysis involves the thermal degradation of materials in the absence of oxygen, which can break down the polymer into valuable chemicals and fuels. Co-pyrolysis with other solid wastes, such as biomass, can enhance the efficiency of this process. acs.org

A key challenge in the thermal treatment of halogenated wastes is the management of the resulting acidic gases, such as hydrogen chloride (HCl) and hydrogen bromide (HBr). nih.gov Technologies such as molten glass or molten salt oxidation can be employed to treat these wastes, capturing the halogens and preventing their release. science.govepa.gov

The recycling of solvents containing halogens is another important aspect of waste management. oc-praktikum.de Distillation can be used to separate and purify halogenated solvents for reuse, reducing the need for new solvent production and minimizing waste disposal. oc-praktikum.de

Future research is aimed at developing more efficient and cost-effective recycling technologies, as well as exploring the upcycling of halogens from waste streams into new, valuable products. acs.org

Future Research Directions and Interdisciplinary Perspectives on Pentachloro 2,3 Dibromopropoxy Benzene

Development of Novel Analytical Methods for Trace Analysis

The accurate detection and quantification of halogenated flame retardants at trace levels in various environmental matrices are crucial for assessing their environmental fate and human exposure. mdpi.com Current analytical methods are sensitive enough to detect distinct organohalogens, but challenges remain in separating and quantifying the vast number of HFRs and their degradation products in a single analysis. chromatographyonline.com

Future research should focus on the development of more rapid, sensitive, and comprehensive analytical techniques. fera.co.uk Advances in sample preparation, such as selective pressurized liquid extraction (S-PLE), can simplify and expedite the process. fera.co.uk Furthermore, the application of advanced chromatographic and detection methods is essential.

Table 1: Advanced Analytical Techniques for Halogenated Flame Retardants

| Technique | Description | Advantages | Research Focus |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | A highly selective and sensitive technique for the analysis of volatile and semi-volatile organic compounds. fera.co.uk | Excellent for quantifying known target analytes in complex matrices. fera.co.uk | Method development for simultaneous analysis of legacy and novel BFRs. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Suitable for the analysis of more polar and thermally labile HFRs that are not amenable to GC. | Complements GC-MS/MS for a broader range of analytes. | Analysis of emerging HFRs and their transformation products. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the identification of unknown compounds and transformation products. | Useful for non-target screening and identifying novel contaminants. | Elucidating degradation pathways and identifying new HFRs in the environment. |

| Two-Dimensional Gas Chromatography (GCxGC) | Offers significantly enhanced separation power compared to conventional GC, allowing for the resolution of complex mixtures. chromatographyonline.com | Improved separation of isomers and co-eluting compounds. chromatographyonline.com | Comprehensive profiling of HFRs in highly contaminated samples. |

Future efforts should also aim to develop and validate methods for a wider range of environmental matrices, including biota and indoor dust, to provide a more complete picture of environmental contamination. mdpi.com

Comprehensive Understanding of Multi-Pathway Environmental Degradation

Halogenated flame retardants can undergo various degradation processes in the environment, including biotic and abiotic pathways. researchgate.netacs.org Understanding these degradation pathways is essential for predicting their environmental persistence and the formation of potentially more toxic transformation products. nih.gov

Biotic Degradation: Microbial degradation, particularly under anaerobic conditions, has been identified as a significant pathway for the debromination of PBDEs. frontiersin.org Certain microorganisms can utilize halogenated compounds as electron acceptors in a process called organohalide respiration. researchgate.net However, the degradation rates and pathways can vary significantly depending on the specific congener and environmental conditions. frontiersin.org Future research should focus on identifying the key microbial players and enzymatic systems involved in the degradation of a wider range of HFRs.

Abiotic Degradation: Photolytic degradation, driven by sunlight, is another important removal mechanism for some HFRs. nih.gov The carbon-bromine bonds in BFRs are weaker than carbon-chlorine bonds, making them potentially more susceptible to environmental degradation. nih.gov However, the extent of photolytic and microbial degradation of highly brominated congeners in the environment is still not fully understood, and it is hypothesized that they may degrade into less brominated, and potentially more toxic, congeners. nih.gov Research is needed to investigate the kinetics and products of photolytic degradation in different environmental compartments, such as water and soil surfaces.

Table 2: Environmental Degradation Pathways of Brominated Flame Retardants

| Degradation Pathway | Description | Key Factors | Research Gaps |

| Anaerobic Biodegradation | Microbial debromination in the absence of oxygen. frontiersin.org | Presence of specific dehalogenating bacteria, redox potential, availability of electron donors. | Identification of microbial consortia and enzymes for a broader range of BFRs. |

| Aerobic Biodegradation | Microbial degradation in the presence of oxygen. | Often slower for highly halogenated compounds. | Understanding the initial steps of aerobic degradation and the responsible microorganisms. |

| Photolytic Degradation | Breakdown by sunlight, particularly UV radiation. nih.gov | Wavelength and intensity of light, presence of photosensitizers. | Formation of toxic byproducts like brominated dibenzofurans and dioxins. nih.gov |

| Thermal Degradation | Breakdown at high temperatures, such as during fires or industrial processes. acs.org | Temperature, presence of other chemicals. | Characterization of emissions from the thermal degradation of products containing HFRs. |

Advanced Computational Modeling for Complex Environmental Scenarios

Computational models are invaluable tools for predicting the environmental fate, transport, and bioaccumulation of chemical compounds. scilit.comnih.gov For halogenated flame retardants, these models can help to fill data gaps and assess the potential risks of new or unstudied compounds.

Future research in this area should focus on:

Developing more accurate Quantitative Structure-Activity Relationship (QSAR) models: These models predict the properties and toxicity of chemicals based on their molecular structure. nih.gov Improving the accuracy of QSARs for HFRs requires a larger and more diverse training set of experimental data.

Integrating multi-compartment environmental models: These models can simulate the distribution and fate of HFRs in the entire environment, including air, water, soil, and biota.

Modeling bioaccumulation and trophic transfer: Advanced models are needed to predict how HFRs accumulate in organisms and are transferred through food webs.

Predicting transformation products: Computational tools can be used to predict the likely degradation products of HFRs, helping to guide analytical efforts for their detection in the environment.

By combining computational modeling with experimental data, a more comprehensive understanding of the environmental behavior of compounds like Pentachloro(2,3-dibromopropoxy)benzene can be achieved, even with limited direct measurements. scilit.com

Research into Environmentally Benign Chemical Substitutes and Processes

The growing concerns over the environmental and health impacts of halogenated flame retardants have driven research into safer alternatives. wrforum.org Future research in this area will be critical for transitioning to more sustainable fire safety solutions.

Key areas of focus include:

Development of halogen-free flame retardants: Phosphorus-based flame retardants are a promising alternative, offering good fire retardancy with a more favorable environmental profile. clariant.comdiva-portal.org Other alternatives include nitrogen-based compounds and inorganic flame retardants. nih.gov

Bio-based flame retardants: Utilizing renewable resources such as phytic acid, tannic acid, and chitin (B13524) to develop flame retardants can reduce the environmental footprint. wrforum.orgornl.gov These materials can be designed to be biodegradable and have lower toxicity. wrforum.org

Inherently flame-retardant polymers: Developing polymers that are naturally resistant to fire without the need for additive flame retardants is a long-term goal.

Life cycle assessment of alternatives: It is crucial to conduct thorough life cycle assessments of any new flame retardant to ensure that it does not introduce new, unforeseen environmental or health problems.

The transition to environmentally benign substitutes requires interdisciplinary collaboration between chemists, material scientists, toxicologists, and engineers.

Global Monitoring and Research Harmonization for Halogenated Compounds

The global nature of environmental contamination by persistent organic pollutants (POPs), including many halogenated flame retardants, necessitates international cooperation in monitoring and research. pops.intunep.org

Global Monitoring Programs: The Stockholm Convention on Persistent Organic Pollutants has established a Global Monitoring Plan (GMP) to track the levels of listed POPs in the environment and in humans over time. pops.intunep.org This provides a framework to assess the effectiveness of global control measures. pops.int Future efforts should focus on:

Expanding the list of monitored compounds to include emerging HFRs of concern. unep.org

Increasing monitoring capacity in developing countries to achieve a truly global picture of contamination. taylorfrancis.com

Integrating data from various monitoring networks to improve spatial and temporal trend analysis. pops-gmp.org

Research Harmonization: To ensure data comparability across different studies and regions, harmonization of analytical methods and quality assurance procedures is essential. pops.int The International Consortium for Harmonization of Clinical Laboratory Results provides a model for how such harmonization can be achieved. harmonization.net For environmental monitoring, this involves:

The use of certified reference materials.

Participation in inter-laboratory comparison studies. unep.org

The development and adoption of standardized analytical protocols.

Harmonized research will lead to a more robust and reliable understanding of the global distribution and risks of halogenated compounds, enabling more effective international policies to protect human health and the environment. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.